1,4-Dimethyl N-((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-aspartate

Lipophilicity Blood-Brain Barrier Permeability Prodrug Design

1,4-Dimethyl N-((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl)-L-aspartate (CAS 1357599-84-8), synonymously N-(E)-caffeoyl-L-aspartic acid-dimethylester, is a synthetic, single-enantiomer (L-) caffeic acid–amino acid conjugate belonging to the hydroxycinnamic acid amide/ester class. The molecule comprises a 3,4-dihydroxyphenylpropenoyl (caffeoyl) pharmacophore linked via an amide bond to the α-nitrogen of L-aspartic acid, with both the α- and β-carboxyl groups protected as methyl esters.

Molecular Formula C15H17NO7
Molecular Weight 323.30 g/mol
CAS No. 1357599-84-8
Cat. No. B12782079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethyl N-((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-aspartate
CAS1357599-84-8
Molecular FormulaC15H17NO7
Molecular Weight323.30 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O
InChIInChI=1S/C15H17NO7/c1-22-14(20)8-10(15(21)23-2)16-13(19)6-4-9-3-5-11(17)12(18)7-9/h3-7,10,17-18H,8H2,1-2H3,(H,16,19)/b6-4+/t10-/m0/s1
InChIKeyBCZOZPJEPHTSJK-RWCYGVJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethyl N-((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-aspartate (CAS 1357599-84-8): Compound Class, Core Identity, and Procurement Context


1,4-Dimethyl N-((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl)-L-aspartate (CAS 1357599-84-8), synonymously N-(E)-caffeoyl-L-aspartic acid-dimethylester, is a synthetic, single-enantiomer (L-) caffeic acid–amino acid conjugate belonging to the hydroxycinnamic acid amide/ester class [1]. The molecule comprises a 3,4-dihydroxyphenylpropenoyl (caffeoyl) pharmacophore linked via an amide bond to the α-nitrogen of L-aspartic acid, with both the α- and β-carboxyl groups protected as methyl esters. This diester protection distinguishes it from the free dicarboxylic acid parent compound N-caffeoyl-L-aspartic acid (CAS 860295-20-1) and positions it primarily as a synthetic intermediate or probe molecule rather than a terminal bioactive agent . Its reported relevance spans two mechanistic axes: (i) service as a protected precursor in the synthesis of N-[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartic acid (D790020), a compound patented for receptor tyrosine kinase (RTK)-related disorders ; and (ii) putative inhibition of D-aspartate oxidase (DDO), an enzyme that degrades the NMDA receptor agonist D-aspartate, though quantitative evidence for this activity requires careful verification due to database attribution inconsistencies [2].

Why Generic Substitution of 1,4-Dimethyl N-((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-aspartate with Other Caffeoyl-Amino Acid Conjugates Carries Scientific and Procurement Risk


Caffeic acid derivatives and caffeoyl–amino acid conjugates cannot be regarded as interchangeable commodities in research procurement because even subtle structural modifications—ester vs. free acid, amino acid identity (aspartate vs. glutamate vs. simple amine), and stereochemistry—produce divergent physicochemical and biological profiles [1]. The 1,4-dimethyl diester specifically introduces two methyl ester protections that simultaneously increase lipophilicity (XLogP3 = 0.7), eliminate the two negative charges present on the free aspartate moiety at physiological pH, reduce hydrogen-bond donor count from 5 (free acid) to 3, and increase rotatable bond count—all of which alter membrane permeability, metabolic susceptibility, and target engagement kinetics relative to the free acid N-caffeoyl-L-aspartic acid (CAS 860295-20-1) [1]. Furthermore, the compound's designated role as the direct synthetic precursor to D790020—a patented RTK-targeting agent—means that substitution with the free acid or other caffeoyl conjugates would break the specific synthetic route and forfeit the intellectual property pathway disclosed by Legeai-Mallet et al. . Even among DDO inhibitors, the diester protection may serve as a prodrug strategy to enhance central nervous system penetration, a property not shared by unprotected acidic congeners. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for 1,4-Dimethyl N-((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-aspartate (CAS 1357599-84-8) Relative to Key Comparators


Lipophilicity (XLogP3) Head-to-Head Comparison: Dimethyl Diester vs. Free Dicarboxylic Acid Governs Membrane Permeability and CNS Accessibility

The 1,4-dimethyl diester (target compound) exhibits a computed XLogP3 of 0.7, whereas the parent free acid N-caffeoyl-L-aspartic acid (CAS 860295-20-1) carries two ionizable carboxyl groups (predicted pKa ~3.5–4.5) and is predominantly dianionic at physiological pH, resulting in a substantially lower computed logP (estimated ≤ -1.5 for the ionized species) [1]. The 2+ log unit difference translates to an approximately 100-fold higher theoretical partition coefficient for the diester, a critical determinant of passive membrane diffusion and potential CNS penetration. This differentiation is particularly relevant because the DDO target is intracellular and CNS-expressed; enhanced passive permeability of the diester may facilitate cell entry and brain exposure prior to esterase-mediated hydrolysis to the active free acid (a prodrug rationale), whereas the free acid requires active transport mechanisms [2].

Lipophilicity Blood-Brain Barrier Permeability Prodrug Design

Synthetic Intermediate Fidelity: Exclusive Role of the Dimethyl Diester in the Legeai-Mallet D790020 RTK Inhibitor Patent Route

According to the BOC Sciences technical datasheet, which cross-references PCT Int. Appl. by Legeai-Mallet et al. (2016), 1,4-dimethyl N-caffeoyl-L-aspartate is specifically designated as the intermediate in the synthesis of N-[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartic acid (D790020), a compound claimed for treating or preventing receptor tyrosine kinase-related disorders . The free acid (CAS 860295-20-1) cannot serve as a direct substitute in this synthetic route because the diester protections are required for chemoselective transformations preceding final deprotection. No other caffeoyl-amino acid conjugate is cited in this patent context. Procurement of the dimethyl diester is therefore a gatekeeping requirement for reproducing the patented D790020 synthesis and for any structure-activity relationship (SAR) studies anchored to this intellectual property .

Synthetic Intermediate Receptor Tyrosine Kinase Patent Route

D-Aspartate Oxidase (DDO) Inhibition: Comparative Affinity Profile Across Species and Relative to the Reference Inhibitor 5-Aminonicotinic Acid

BindingDB data curated by ChEMBL from Kitasato University report DDO inhibitory activity for a ligand associated with this compound (BDBM50121995 / CHEMBL3617316), yielding Ki values of 1.51 × 10⁴ nM (15.1 µM) for human recombinant DDO, 3.26 × 10⁴ nM (32.6 µM) for mouse DDO, and 6.59 × 10⁴ nM (65.9 µM) for rat DDO; the corresponding IC₅₀ for human DDO is 8.71 × 10⁴ nM (87.1 µM) [1]. By comparison, the reference DDO inhibitor 5-aminonicotinic acid (5-ANA) exhibits a Ki of 3.80 × 10³ nM (3.80 µM) for human DDO under similar assay conditions, as reported in Katane et al. (J. Med. Chem. 2015) [2]. Thus, the target compound shows approximately 4-fold lower affinity (higher Ki) for human DDO than 5-ANA. However, the structural scaffold—a caffeoyl-aspartate conjugate—is chemically distinct from the pyridine-carboxylate phenotype of 5-ANA, offering an alternative chemotype for medicinal chemistry optimization and a potentially different off-target profile. CAUTION: The SMILES string displayed on the BindingDB entry page (OC(=O)c1cn2cnnc2nc1O) does not match the target compound, suggesting a possible database mapping error. The quantitative data cited here originate from the BindingDB-ChEMBL curated dataset linked to this compound identifier; independent experimental verification of the compound-activity assignment is strongly advised before procurement decisions based solely on DDO inhibition [3].

D-Aspartate Oxidase DDO Inhibition NMDA Receptor Modulation

Scaffold Orthogonality: Caffeoyl-Aspartate vs. Caffeic Acid Phenethyl Ester (CAPE) in Antioxidant and Enzyme Inhibition Profiles

Caffeic acid phenethyl ester (CAPE) is the most widely studied caffeic acid derivative with reported anticancer, anti-inflammatory, and antioxidant activities, but it lacks the amino acid conjugation and diester protection motifs present in the target compound [1]. The aspartate backbone introduces a defined stereocenter (L-configuration), two additional ester functionalities, and an amide linkage that is metabolically more stable than the ester linkage in CAPE. While direct comparative biochemical data between the target dimethyl diester and CAPE are not available in the public domain, class-level inference from caffeic acid SAR studies indicates that the amide bond confers greater hydrolytic stability than the corresponding ester, and the aspartate moiety provides additional hydrogen-bonding vectors for target engagement [2]. For procurement purposes, the target compound represents a distinct chemotype that cannot be substituted by CAPE or simple caffeate esters when the research objective involves (i) amino acid conjugation-dependent recognition, (ii) the D790020 synthetic pathway, or (iii) DDO-targeted probe development.

Caffeic Acid Derivatives Antioxidant Scaffold Comparison

Optimal Research and Industrial Application Scenarios for 1,4-Dimethyl N-((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-aspartate (CAS 1357599-84-8) Based on Differentiated Evidence


D790020 Synthesis for Receptor Tyrosine Kinase (RTK) Inhibitor Development Programs

The dimethyl diester is the defined synthetic intermediate in the Legeai-Mallet PCT (2016) patent route to D790020, the caffeoyl-L-aspartic acid claimed for RTK-related disorder treatment. Pharmaceutical chemistry and contract research organizations pursuing RTK inhibitor development within this patent space must procure the diester to replicate the patented synthesis, as the free acid cannot directly substitute without a redesigned protection scheme. This scenario is supported by the vendor-documented intermediate specification .

D-Aspartate Oxidase (DDO) Inhibitor Screening Using a Non-Pyridine Chemotype

For academic or biotech groups running DDO inhibitor discovery campaigns, the caffeoyl-aspartate diester offers a structurally distinct scaffold relative to the 5-aminonicotinic acid series (Ki = 3.80 µM). Although the reported Ki of ~15 µM (human DDO) indicates lower potency than 5-ANA, the alternative chemotype provides SAR diversification potential, a species-selectivity signature (human > mouse > rat), and the possibility of esterase-mediated prodrug activation to the free acid [1]. Users should independently verify the compound-activity assignment given the BindingDB SMILES discrepancy [2].

Cell-Based Permeability and Prodrug Activation Studies Comparing Diester and Free Acid Forms

The computed XLogP3 difference of ≥2.2 log units between the diester (0.7) and the free acid (≤ -1.5 at pH 7.4) makes this compound pair an instructive tool for investigating passive membrane permeability, intracellular esterase cleavage kinetics, and prodrug activation in CNS-relevant cell lines (e.g., SH-SY5Y, primary astrocytes). Procurement of both the dimethyl ester and the free acid enables direct head-to-head quantitation of cellular uptake, intracellular concentration, and target engagement, supporting rational prodrug design [3].

Structure-Activity Relationship (SAR) Expansion of Caffeic Acid Amide Derivatives

The target compound fills a specific gap in the caffeic acid derivative SAR matrix: it is the only commercially cataloged caffeoyl-L-aspartate diester, bridging the structural space between simple caffeate esters (e.g., CAPE, methyl caffeate) and the fully deprotected caffeoyl-amino acid diacids. Medicinal chemistry groups building caffeic acid-focused compound libraries for antioxidant, anti-inflammatory, or enzyme inhibition screening can use the dimethyl ester as a key intermediate for further diversification (e.g., selective monodeprotection, amidation, or hydrazinolysis) [4].

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